molecular formula C18H25FN2O3 B6640093 1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one

1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one

Cat. No. B6640093
M. Wt: 336.4 g/mol
InChI Key: ZIQRHFWSMONKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one is a chemical compound that is widely used in scientific research. This compound is a selective and potent inhibitor of the dopamine transporter, which is a key protein that regulates the levels of dopamine in the brain. The dopamine transporter is a target for many drugs that are used to treat various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of a pyrrolidin-2-one with a piperidine derivative containing a fluorophenoxy group and a hydroxypropyl group. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to yield the desired product.

Starting Materials
Pyrrolidin-2-one, 4-Fluorophenol, 1-Bromo-3-chloropropane, Piperidine, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Ethyl acetate, Methanol, Wate

Reaction
Step 1: Synthesis of 4-(4-Fluorophenoxy)piperidine, 4-Fluorophenol is reacted with 1-bromo-3-chloropropane in the presence of sodium hydroxide to yield 4-(4-Fluorophenoxy)propyl bromide. This intermediate is then reacted with piperidine in the presence of sodium hydroxide to yield 4-(4-Fluorophenoxy)piperidine., Step 2: Synthesis of 1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one, Pyrrolidin-2-one is reacted with 4-(4-Fluorophenoxy)piperidine in the presence of a suitable catalyst and under controlled conditions to yield the desired product, 1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one., Step 3: Purification of the product, The crude product is purified by extraction with ethyl acetate, followed by washing with water and drying over sodium chloride. The organic layer is then evaporated to yield the pure product, which is further characterized by spectroscopic methods.

Mechanism Of Action

1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one acts as a selective and potent inhibitor of the dopamine transporter. The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. Inhibition of the dopamine transporter leads to an increase in the extracellular levels of dopamine, which can have various effects on behavior and cognition.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one are related to its inhibition of the dopamine transporter. This compound has been shown to increase the extracellular levels of dopamine in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. This increase in dopamine levels can have various effects on behavior and cognition, including increased locomotor activity, improved working memory, and decreased impulsivity.

Advantages And Limitations For Lab Experiments

The advantages of using 1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one in lab experiments are related to its selectivity and potency as a dopamine transporter inhibitor. This compound is highly selective for the dopamine transporter and has a high affinity for its binding site. This makes it a useful tool for studying the role of the dopamine transporter in various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments are related to its potential toxicity and side effects. This compound can have adverse effects on the cardiovascular system and may cause neurotoxicity at high doses.

Future Directions

There are many future directions for research on 1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one. One direction is to study the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another direction is to study the effects of this compound on different animal models of neurological and psychiatric disorders. Additionally, future research could focus on developing new and more potent dopamine transporter inhibitors based on the structure of 1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one.

Scientific Research Applications

1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one has been extensively used in scientific research to study the role of the dopamine transporter in various neurological and psychiatric disorders. This compound has been used to study the effects of dopamine transporter inhibitors on the behavior of animals and humans. It has also been used to study the molecular mechanisms of dopamine transporter inhibition and the structure-activity relationship of dopamine transporter inhibitors.

properties

IUPAC Name

1-[3-[4-(4-fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c19-14-3-5-16(6-4-14)24-17-7-10-20(11-8-17)12-15(22)13-21-9-1-2-18(21)23/h3-6,15,17,22H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQRHFWSMONKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(CN2CCC(CC2)OC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one

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